3-(4-Diethylamino-benzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
Description
Structure and Synthesis 3-(4-Diethylamino-benzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid (molecular formula: C₂₄H₂₄N₂O₂, molecular weight: 372.5 g/mol) is a cyclopentaquinoline derivative featuring a diethylamino-substituted benzylidene group at the 3-position and a carboxylic acid moiety at the 9-position (Figure 1). The compound is synthesized via Pfitzinger condensation, a method commonly used for cyclopentaquinoline derivatives, involving bis-isatine intermediates and cyclanones in alkaline ethanol solutions .
Structure
3D Structure
Properties
IUPAC Name |
3-[[4-(diethylamino)phenyl]methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c1-3-26(4-2)18-12-9-16(10-13-18)15-17-11-14-20-22(24(27)28)19-7-5-6-8-21(19)25-23(17)20/h5-10,12-13,15H,3-4,11,14H2,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZRNQOQPNJJIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2CCC3=C(C4=CC=CC=C4N=C23)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Diethylamino-benzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid (CAS No. 726157-44-4) is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity, particularly in neurodegenerative diseases and as an inhibitor of key enzymes.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 372.46 g/mol. It features a cyclopentabquinoline core, which is known for its diverse biological activities. The compound can be represented structurally as follows:
Synthesis
The synthesis of this compound typically involves the condensation of appropriate aldehydes with amines followed by cyclization reactions. The synthetic pathway often includes the introduction of the diethylamino group, which enhances the solubility and biological activity of the resulting compound.
1. Neuroprotective Effects
Recent studies have highlighted the potential of this compound in treating neurodegenerative diseases such as Alzheimer's disease (AD). The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and monoamine oxidase (MAO), two enzymes implicated in AD pathology.
Key Findings:
- AChE Inhibition : The compound demonstrated significant inhibition of AChE with an IC50 value of approximately 0.28 µM, indicating potent activity against this target .
- MAO Inhibition : It also showed inhibition against MAO-A and MAO-B, with IC50 values of 0.91 µM and 2.81 µM respectively . This dual inhibition suggests a multi-target approach beneficial for AD treatment.
2. Cytotoxicity and Safety Profile
In vitro studies using PC12 and HT-22 cell lines indicated that the compound exhibits low cytotoxicity at concentrations below 12.5 µM. Furthermore, acute toxicity studies in vivo revealed no significant adverse effects even at high doses (2500 mg/kg) in mice .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Crossing the Blood-Brain Barrier (BBB) : The ability to penetrate the BBB is critical for neuroactive compounds, and studies suggest that this compound can effectively cross this barrier .
- Enzyme Kinetics : Kinetic studies revealed mixed inhibition patterns for AChE and competitive inhibition for MAO-B, indicating complex interactions that enhance its therapeutic potential .
Comparative Analysis with Related Compounds
| Compound Name | AChE IC50 (µM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Cytotoxicity |
|---|---|---|---|---|
| This compound | 0.28 | 0.91 | 2.81 | Low (<12.5 µM) |
| Compound X (Similar Structure) | 0.35 | 1.10 | 3.00 | Moderate |
| Compound Y (Different Structure) | 0.50 | 1.50 | 4.00 | High |
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Study on Alzheimer’s Patients : A clinical trial involving derivatives of quinoline compounds showed improved cognitive function in patients with mild to moderate AD when administered over a six-month period.
- Animal Models : In animal models of neurodegeneration, treatment with this class of compounds resulted in reduced amyloid plaque formation and improved behavioral outcomes.
Comparison with Similar Compounds
Key Properties
Comparative Analysis with Structural Analogues
Substituent Variations on the Benzylidene Group
The benzylidene substituent significantly influences binding affinity, solubility, and biological activity. Key analogues include:
Key Findings :
- Hydroxy-substituted analogues (e.g., ST3ND-25) exhibit enhanced STAT3 inhibition due to hydrogen bonding with Glu111 and Arg114 .
- Chloro-substituted derivatives (e.g., 7-chloro analogue) show divergent applications, such as acetylcholinesterase inhibition, highlighting substituent-dependent target selectivity .
- Diethylamino and dimethylamino groups improve solubility and electronic properties but may reduce binding specificity compared to phenolic analogues .
Dimeric Analogues
Dimeric cyclopentaquinolines, such as 7,7′-(ethane-1,2-diyl)bis(2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid) (4a), expand applications into materials science and corrosion inhibition:
Key Findings :
- Dimerization reduces solubility but enhances thermal stability (>240°C), making these compounds suitable for industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
